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molecular formula C10H10O4 B8304087 2,3-Dihydro-6-hydroxy-7-methoxy-5-benzofurancarboxaldehyde

2,3-Dihydro-6-hydroxy-7-methoxy-5-benzofurancarboxaldehyde

Cat. No. B8304087
M. Wt: 194.18 g/mol
InChI Key: MUXGWKUCUOHBIO-UHFFFAOYSA-N
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Patent
US04147703

Procedure details

A solution of 817 mg. (3.6 mmole) of DDQ in 10 ml. of dioxane was added to 582 mg. (3 mmole) of 2,3-dihydro-6-hydroxy-7-methoxy-5-benzofurancarboxaldehyde in 15 ml. of dioxane and the resulting mixture was heated under reflux for 7 hours, cooled and the formed solid removed by filtration. The precipitate was thoroughly washed first with benzene, then with CHCl3. The washings were combined with the initial filtrate and the total concentrated in vacuo to a residue which was chromatographed first on a 20 ml. dry silica gel column (E. Merck 7734) with CHCl3 elution followed by conventional chromatography over 20 g. of silica (E. Merck 7734) packed in benzene-ethyl acetate (95:5) and elution with this solvent mixture provided, after workup, a yellow solid, m.p. 60°-62°.
Name
Quantity
3.6 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[OH:15][C:16]1[C:24]([CH:25]=[O:26])=[CH:23][C:19]2[CH2:20][CH2:21][O:22][C:18]=2[C:17]=1[O:27][CH3:28]>O1CCOCC1>[OH:15][C:16]1[C:24]([CH:25]=[O:26])=[CH:23][C:19]2[CH:20]=[CH:21][O:22][C:18]=2[C:17]=1[O:27][CH3:28]

Inputs

Step One
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Two
Name
Quantity
3 mmol
Type
reactant
Smiles
OC1=C(C2=C(CCO2)C=C1C=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the formed solid removed by filtration
WASH
Type
WASH
Details
The precipitate was thoroughly washed first with benzene
CONCENTRATION
Type
CONCENTRATION
Details
the total concentrated in vacuo to a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed first on a 20 ml
WASH
Type
WASH
Details
dry silica gel column (E. Merck 7734) with CHCl3 elution
WASH
Type
WASH
Details
elution with this solvent mixture
CUSTOM
Type
CUSTOM
Details
provided

Outcomes

Product
Name
Type
Smiles
OC1=C(C2=C(C=CO2)C=C1C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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